Validated NNMT Inhibitory Potency (Ki) vs. Natural Substrate Nicotinamide
The compound demonstrates a defined binding affinity for human Nicotinamide N-Methyltransferase (NNMT) with an inhibition constant (Ki) of 650 nM, as measured in a biochemical assay using full-length recombinant human NNMT [1]. Its natural substrate and simplest analog, nicotinamide, has a reported Km in the low micromolar range (e.g., ~3.4-11 µM) for the human enzyme, indicating this compound is a substantially higher-affinity ligand [2]. This >5-fold improvement in binding affinity over the endogenous substrate establishes it as a superior chemical probe for NNMT target engagement studies.
| Evidence Dimension | Binding Affinity for Human NNMT (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Nicotinamide (natural substrate): Km = ~3.4 - 11 µM for human NNMT [2] |
| Quantified Difference | Target compound shows >5-fold higher apparent affinity (lower Ki) than the Km of the natural substrate. |
| Conditions | In vitro biochemical assay with full-length recombinant human NNMT expressed in E. coli [1]. Substrate kinetics from published human NNMT characterization studies [2]. |
Why This Matters
For researchers procuring inhibitors for sensitive biochemical or cell-based assays, this validated sub-micromolar Ki provides a quantifiable potency threshold that uncharacterized 'nicotinamide derivatives' lack, ensuring reliable target engagement data.
- [1] BindingDB. Entry for BDBM50627707 (CHEMBL5426689). Affinity Data: Ki=650 nM for human NNMT. Deposited 2024-12-19. View Source
- [2] Pissios, P. Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. Trends in Endocrinology & Metabolism. 2017; 28(5): 340-353. View Source
